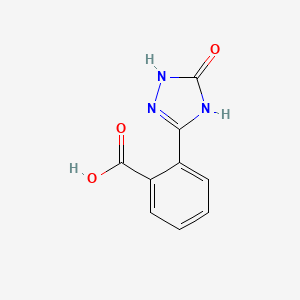

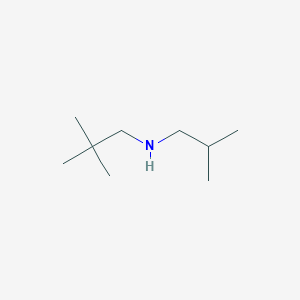

2-bromo-N-(3-hydroxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-(3-hydroxyphenyl)benzamide is a brominated benzamide derivative with potential biological activity. The presence of a bromine atom on the benzene ring and a hydroxyl group on the phenyl ring may influence its chemical behavior and interaction with biological systems. The compound is structurally related to various benzamide derivatives that have been synthesized and studied for their potential applications in medicine and pharmacology, such as antimicrobial and antifungal agents, as well as their spectroscopic properties and molecular interactions .

Synthesis Analysis

The synthesis of 2-bromo-N-(3-hydroxyphenyl)benzamide derivatives has been achieved through various methods, including microwave-assisted synthesis, which offers good yields and reduced reaction times. For instance, novel molecules such as esters, hydrazides, and hydrazones of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been obtained with yields ranging from 86-93% under microwave irradiation . Additionally, N-(3-hydroxyphenyl) benzamide, a structurally related compound, was synthesized by the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, spectroscopic methods, and computational techniques such as density functional theory (DFT) calculations. For example, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray single crystal diffraction and DFT calculations, revealing its crystallization in a triclinic system and the agreement between experimental and theoretical geometrical parameters . Similarly, the structure of 2-amino-N-(2-hydroxyphenyl)benzamide was analyzed, showing interesting aspects of bond distances and hybridization due to the presence of electron-withdrawing and electron-donating substituents .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including halogenation, amination, and hydrolysis. For instance, the halogenated hydrocarbon amination reaction was used to produce N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, demonstrating the versatility of benzamide compounds in chemical synthesis . Additionally, the hydrolysis of N-(3-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy) benzylamine was studied, showing rapid reaction in acidic medium at higher temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their spectroscopic characteristics, thermal stability, and reactivity, are crucial for understanding their potential applications. Spectroscopic studies and theoretical calculations have been used to investigate the fluorescence effects induced by the excited state intramolecular proton transfer (ESIPT) process in benzamide derivatives . The thermal stability and antioxidant activity of benzamide compounds have also been evaluated using thermal analysis and free radical scavenging tests .

Biological Activity Analysis

Benzamide derivatives have been evaluated for their biological activities, including antimicrobial, antifungal, and anticancer properties. For example, new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed broad-spectrum activity against various microorganisms . Metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide exhibited significant toxicity against human colon carcinoma cells, highlighting their potential as antitumor agents . Furthermore, the antifungal activity of novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives was assessed, with some compounds showing strong inhibition against phytopathogenic fungi and yeast .

Applications De Recherche Scientifique

Polymer Chemistry

In the realm of polymer science, derivatives similar to 2-bromo-N-(3-hydroxyphenyl)benzamide have been utilized in the synthesis and characterization of thermotropic dendrimers. Percec, Chu, and Kawasumi (1994) described the synthesis of AB2 monomers leading to soluble hyperbranched polymers with potential applications in materials science (Percec, Chu, & Kawasumi, 1994).

Organic Synthesis and Chemical Reactions

In organic synthesis, compounds structurally related to 2-bromo-N-(3-hydroxyphenyl)benzamide have been explored for their reactivity and potential in forming novel compounds. Kammel, Tarabová, Růžičková, and Hanusek (2015) reported on the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, showcasing the versatility of brominated compounds in organic transformations (Kammel et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of benzamide derivatives has demonstrated significant potential. Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, and Poenaru (2018) synthesized novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showing antifungal activity, highlighting the application of these compounds in developing new antimicrobial agents (Ienascu et al., 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of novel compounds using bromophenyl as a core component have been a focus of several studies. For instance, Kniess, Correia, Domingos, Palma, and Santos (2003) synthesized and characterized novel Re(I) tricarbonyl complexes, demonstrating the role of bromophenyl derivatives in the development of coordination compounds with potential applications in catalysis and materials science (Kniess et al., 2003).

Safety and Hazards

While specific safety and hazard information for “2-bromo-N-(3-hydroxyphenyl)benzamide” was not found, general safety measures for handling benzamides include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

Similar compounds have been known to target proteins involved in various biological processes .

Mode of Action

The mode of action of 2-bromo-N-(3-hydroxyphenyl)benzamide involves interactions with its targets, leading to changes in their function. These interactions could involve various mechanisms such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been known to affect various pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been known to have various pharmacokinetic properties .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-bromo-N-(3-hydroxyphenyl)benzamide. These factors could include temperature, pH, and the presence of other molecules in the environment .

Propriétés

IUPAC Name |

2-bromo-N-(3-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLZIIBNXVMKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-hydroxyphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)

![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)

![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)